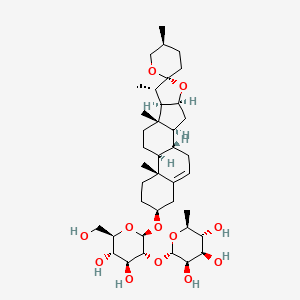

Yamogenin 3-O-neohesperidoside

Description

Classification and Chemical Nature of Yamogenin (B1678165) 3-O-neohesperidoside as a Steroidal Glycoconjugate.chemspider.combjherbest.com

Yamogenin 3-O-neohesperidoside is classified as a steroidal saponin (B1150181). researchgate.net This classification is based on its aglycone, yamogenin, which possesses a steroid nucleus. bjherbest.comnih.gov Steroidal saponins (B1172615) are characterized by a 27-carbon atom skeleton derived from cholesterol. hebmu.edu.cn The aglycone portion, yamogenin, is a spirostanol (B12661974) sapogenin, which is an isomer of diosgenin (B1670711) at the C-25 position. bjherbest.comnih.gov

The "3-O-neohesperidoside" portion of the name indicates the nature and attachment of the sugar component. It is a glycoconjugate, meaning it is a carbohydrate derivative formed by the covalent attachment of a sugar moiety to a non-carbohydrate substance, in this case, the yamogenin aglycone. Specifically, a neohesperidoside is a disaccharide composed of rhamnose and glucose. In this compound, this sugar unit is attached to the yamogenin molecule at the carbon-3 position via a glycosidic bond. chemspider.comjst.go.jp The full chemical name is (3β,25S)-Spirost-5-en-3-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside. chemspider.com

The chemical formula for this compound is C39H62O12, and it has a molecular weight of approximately 722.9 g/mol . chemspider.comvulcanchem.com

Academic Significance and Research Context within Natural Product Chemistry.chemspider.comnih.gov

The academic significance of this compound lies in its role as a natural product with potential biological activities and as a representative of the steroidal saponin class. Natural products are a rich source of lead compounds for the development of new drugs and other useful chemical agents. uni-giessen.demdpi.com Research in natural product chemistry often involves the isolation of these compounds from their natural sources, such as plants, to study their chemical structures and biological properties. okayama-u.ac.jp

This compound has been isolated from various plant species, including those of the Polygonatum and Trigonella genera. nih.govias.ac.in For instance, it has been identified in the fibrous and taproots of Polygonatum kingianum and the seeds of Trigonella foenum-graecum (fenugreek). nih.govias.ac.in The presence of this compound in medicinal plants has prompted investigations into its potential pharmacological effects. researchgate.netnih.gov

The study of compounds like this compound contributes to the broader understanding of plant biochemistry and the ecological roles of secondary metabolites. cabidigitallibrary.org Furthermore, the structural elucidation and chemical synthesis of such complex molecules present significant challenges and opportunities for advancement in organic chemistry. okayama-u.ac.jp The investigation into the biological activities of steroidal saponins, including this compound, is an active area of research, with studies exploring their potential as anti-inflammatory, and anti-diabetic agents, among other activities. researchgate.netnih.gov

Structure

2D Structure

Properties

CAS No. |

110996-52-6 |

|---|---|

Molecular Formula |

C39H62O12 |

Molecular Weight |

722.9 g/mol |

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19-,20-,22-,23+,24-,25-,26-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+/m0/s1 |

InChI Key |

HDXIQHTUNGFJIC-SFYWSABLSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Phytochemical Occurrence and Distribution of Yamogenin 3 O Neohesperidoside

Taxonomic and Botanical Sources

The presence of Yamogenin (B1678165) 3-O-neohesperidoside has been documented across several plant families, indicating a somewhat widespread, yet specific, distribution in the plant kingdom.

Identification in Specific Plant Families (e.g., Malvaceae, Liliaceae)

Research has confirmed the occurrence of Yamogenin 3-O-neohesperidoside in the following plant families:

Malvaceae: This family, commonly known as the mallow family, includes species where the compound has been detected. nih.govarcjournals.orgfrontiersin.org For instance, studies on Abelmoschus esculentus (okra) and Abutilon pannosum have identified this saponin (B1150181). nih.govarcjournals.org

Liliaceae: The lily family is another significant source of this compound. nih.gov Polygonatum kingianum is a notable member of this family containing this compound. nih.govmdpi.com

Solanaceae: Commonly known as the nightshade family, this family also contains plants that produce the compound, such as Solanum violaceum. plantaedb.comnctu.edu.twacademiapublishing.org

Arecaceae: The palm family, with Borassus flabellifer as a representative species, has been shown to contain this compound. phytobank.canctu.edu.twplantaedb.com

Occurrence in Specific Plant Genera and Species

Delving deeper into specific plants, this compound has been isolated and identified from a range of genera and species:

Solanum violaceum : This perennial shrub, belonging to the Solanaceae family, is a known source of the compound. plantaedb.comnctu.edu.twacademiapublishing.org

Borassus flabellifer : Also known as the Palmyra palm, this species from the Arecaceae family has been found to contain this compound. phytobank.canctu.edu.twplantaedb.comsemanticscholar.org

Polygonatum kingianum : A member of the Liliaceae family, the rhizomes of this plant are a documented source of the compound. nih.govmdpi.comnih.gov

Abelmoschus esculentus : Commonly known as okra and a member of the Malvaceae family, this plant's leaves have been found to contain this compound. nih.gov

Abutilon pannosum : This species within the Malvaceae family has also been identified as containing this steroidal glycoside in its leaves. arcjournals.org

The following table summarizes the documented botanical sources of this compound.

Table 1: Documented Botanical Sources of this compound| Family | Genus | Species | Common Name |

|---|---|---|---|

| Malvaceae | Abelmoschus | esculentus | Okra |

| Malvaceae | Abutilon | pannosum | --- |

| Liliaceae | Polygonatum | kingianum | --- |

| Solanaceae | Solanum | violaceum | --- |

| Arecaceae | Borassus | flabellifer | Palmyra Palm |

Intra-plant Distribution and Organ Specificity

The concentration and presence of this compound are not uniform throughout the plant. Different organs exhibit varying levels of this compound.

Presence in Roots and Rhizomes

The subterranean parts of certain plants are significant sites for the accumulation of this compound.

In Polygonatum kingianum, a member of the Liliaceae family, both the taproots and fibrous roots of the rhizome have been found to contain the compound. nih.govmdpi.com A comparative analysis revealed that the fibrous roots, which are often discarded during processing, contain a notable amount of this and other secondary metabolites. nih.govmdpi.com

Detection in Leaves and Fruits

The aerial parts of plants, specifically the leaves and fruits, can also be sources of this compound.

A study on Abelmoschus esculentus (okra) revealed the presence of this compound in the leaves, while it was not detected in the fruits. nih.gov This highlights a distinct organ-specific distribution within the same plant.

In Abutilon pannosum, the leaves have been specifically analyzed and found to contain the compound. arcjournals.org

Research on Solanum violaceum has also pointed to the presence of this compound, with studies often focusing on the aerial parts of the plant. plantaedb.comacademiapublishing.org

The following table illustrates the distribution of this compound in different plant organs.

Table 2: Intra-plant Distribution of this compound| Species | Plant Part | Presence |

|---|---|---|

| Polygonatum kingianum | Taproot (Rhizome) | Detected |

| Polygonatum kingianum | Fibrous Root (Rhizome) | Detected |

| Abelmoschus esculentus | Leaves | Detected |

| Abelmoschus esculentus | Fruits | Not Detected |

| Abutilon pannosum | Leaves | Detected |

Influence of Environmental Factors on Compound Accumulation

The accumulation of secondary metabolites like this compound in plants is often influenced by a variety of external conditions. While specific research focusing exclusively on the environmental impact on this particular compound is limited, general principles of phytochemistry suggest that factors such as geographical origin and cultivation conditions play a crucial role.

For example, a study on Polygonatum kingianum noted that the plants were cultivated in Shiping county, Honghe Hani and Yi autonomous Prefecture, Yunnan Province, China. mdpi.com This specific geographical location, with its unique climate and soil composition, likely influences the phytochemical profile of the plant, including the concentration of steroidal saponins (B1172615). mdpi.com However, detailed comparative studies under different environmental conditions are needed to fully elucidate the extent of this influence on this compound accumulation.

Biosynthesis and Metabolic Pathways of Yamogenin 3 O Neohesperidoside

General Steroidal Saponin (B1150181) Biosynthetic Routes in Plants

Steroidal saponins (B1172615), such as Yamogenin (B1678165) 3-O-neohesperidoside, are synthesized via the isoprenoid pathway. uoa.gr The biosynthesis is generally categorized into three main stages: the formation of the precursor 2,3-oxidosqualene (B107256), the cyclization and modification of this precursor to form a sterol backbone like cholesterol, and finally, a series of oxygenations, hydroxylations, and glycosylations to produce the final saponin structure. nih.govresearchgate.netmdpi.com

The fundamental building blocks for all terpenoids, including steroidal saponins, are the five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comcas.cz Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm and mitochondria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.netmdpi.comcas.czmdpi.com

The MVA pathway begins with acetyl-CoA, which is converted through several enzymatic steps to produce IPP. mdpi.comhebmu.edu.cn The MEP pathway starts with pyruvate (B1213749) and glyceraldehyde 3-phosphate and is generally considered more complex, involving a greater number of enzymes to yield IPP and DMAPP. researchgate.netmdpi.com While the MVA pathway was traditionally thought to be the primary source for steroidal saponin precursors, evidence suggests that the MEP pathway can also contribute significantly, as IPP and DMAPP can be transported from the plastids to the cytosol where sterol synthesis occurs. cas.cz

Table 1: Comparison of MVA and MEP Pathways for Isoprenoid Precursor Synthesis

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (B84403) (MEP) Pathway |

|---|---|---|

| Cellular Location | Cytoplasm, Mitochondria mdpi.com | Plastids mdpi.comcas.cz |

| Starting Materials | Acetyl-CoA mdpi.commdpi.com | Pyruvate and Glyceraldehyde 3-phosphate researchgate.netmdpi.com |

| Key Enzymes | HMGS, HMGR, MVK, PMK, MVD mdpi.com | DXS, DXR researchgate.netcas.cz |

| Primary Output | Isopentenyl diphosphate (IPP) mdpi.com | IPP and Dimethylallyl diphosphate (DMAPP) cas.cz |

| Role in Steroid Synthesis | Traditionally considered the main pathway for cytosolic sterol synthesis. cas.cz | Contributes precursors that can be transported to the cytosol for sterol synthesis. cas.cz |

IPP and DMAPP units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create the 30-carbon linear precursor, squalene (B77637). mdpi.comuobasrah.edu.iq Squalene is then epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene. mdpi.comnih.gov This molecule represents a critical branch point in plant metabolism. uoa.gr

For the biosynthesis of steroidal saponins, 2,3-oxidosqualene is cyclized by the enzyme cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the primary precursor for phytosterols (B1254722) in plants. mdpi.comnih.gov Through a series of subsequent enzymatic modifications, cycloartenol is converted into cholesterol. nih.govnih.gov Cholesterol serves as the dedicated precursor for the C27 skeleton of steroidal saponins, including the aglycone yamogenin. nih.govnih.gov

Early Precursor Metabolism (e.g., mevalonate and methylerythritol phosphate pathways for sterol backbone)

Glycosylation Steps and Enzymes Involved

Glycosylation is a crucial final step in saponin biosynthesis, where sugar moieties are attached to the aglycone. This process significantly impacts the compound's stability, solubility, and biological activity. mdpi.comcimap.res.in

The attachment of sugar chains to the steroidal aglycone is catalyzed by a large family of enzymes known as UDP-glycosyltransferases (UGTs). mdpi.comsci-hub.se These enzymes transfer a sugar moiety from an activated donor, such as UDP-glucose or UDP-rhamnose, to the acceptor molecule (the aglycone). nih.govfrontiersin.org

The formation of the specific disaccharide neohesperidose (composed of rhamnose and glucose) attached to yamogenin involves sequential glycosylation steps. Typically, a primary UGT first attaches a glucose molecule to the aglycone. Subsequently, a second glycosyltransferase, often a glycoside-specific glycosyltransferase (GGT), attaches a rhamnose molecule to the initial glucose to form the complete neohesperidose side chain. nih.gov UGTs exhibit high stereo- and regiospecificity, ensuring the correct sugar is attached at the proper position with the correct linkage. nih.gov

In the biosynthesis of Yamogenin 3-O-neohesperidoside, the neohesperidose moiety is attached to the hydroxyl group at the C-3 position of the yamogenin steroid nucleus. nih.govcambridge.orggoogle.com This C-3 glycosylation is a common feature among a vast number of steroidal saponins. uobasrah.edu.iqcambridge.org

Specific UGTs are responsible for this position-specific attachment. For instance, a sterol-specific UDP-glucose 3-O-glucosyltransferase (TfS3GT2) has been identified in fenugreek (Trigonella foenum-graecum), a plant known to produce yamogenin-based saponins. nih.gov This enzyme specifically catalyzes the transfer of glucose to the C-3 hydroxyl group of steroidal aglycones like yamogenin and its C25-epimer, diosgenin (B1670711). nih.gov The suppression of this gene in fenugreek led to reduced levels of yamogenin-derived saponins, confirming its role in the initial and critical C-3 glycosylation step. nih.gov Following this initial glucosylation, other UGTs would complete the formation of the neohesperidose chain.

Table 2: Characterized UDP-Glycosyltransferases (UGTs) in Steroidal Saponin Biosynthesis

| Enzyme Name | Source Organism | Aglycone Substrate(s) | Glycosylation Position | Function | Reference(s) |

|---|---|---|---|---|---|

| TfS3GT2 | Trigonella foenum-graecum (Fenugreek) | Diosgenin, Yamogenin, Cholesterol | C-3 | Catalyzes the initial glucosylation at the C-3 position. | nih.gov |

| SGT1 | Solanum tuberosum (Potato) | Solanidine | C-3 | Involved in steroidal glycoalkaloid biosynthesis. | kobe-u.ac.jp |

| WsS3GT | Withania somnifera | Sterols (e.g., cholesterol) | C-3 | Transfers glucose to the C-3 position of various sterols. | cimap.res.in |

| WsS27GT | Withania somnifera | 27β-hydroxy steroidal lactones | C-27 | Glycosylation at a higher position on the sterol side chain. | cimap.res.in |

Role of UDP-Glycosyltransferases (UGTs) in Neohesperidose Attachment

Enzymatic Modifications of the Aglycone Moiety

The transformation of the cholesterol precursor into the specific aglycone, yamogenin, involves a series of oxidative modifications. These reactions are primarily catalyzed by cytochrome P450-dependent monooxygenases (CYPs). uoa.grnih.govmdpi.com These enzymes are responsible for the hydroxylation and oxidation of the cholesterol side chain at specific positions, such as C-16, C-22, and C-26. nih.govmdpi.comkobe-u.ac.jp

These modifications lead to the formation of the characteristic spiroketal structure of spirostanol (B12661974) saponins. mdpi.com Yamogenin is a spirostanol with a specific stereochemistry at the C-25 position (25S). nih.govresearchgate.net The formation of this spiro-ring structure is believed to occur after hydroxylation at C-16 and C-26, followed by cyclization with the ketone at C-22. The stereospecific enzymes involved in this cyclization dictate whether the 25S isomer (yamogenin) or the 25R isomer (diosgenin) is formed. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Class |

|---|---|

| This compound | Steroidal Saponin |

| Yamogenin | Aglycone (Sapogenin) |

| Diosgenin | Aglycone (Sapogenin) |

| Neohesperidose | Disaccharide |

| Isopentenyl diphosphate (IPP) | Isoprenoid Precursor |

| Dimethylallyl diphosphate (DMAPP) | Isoprenoid Precursor |

| Acetyl-CoA | Metabolic Precursor |

| Pyruvate | Metabolic Precursor |

| Glyceraldehyde 3-phosphate | Metabolic Precursor |

| Mevalonic acid (MVA) | Pathway Intermediate |

| 2-C-methyl-D-erythritol 4-phosphate (MEP) | Pathway Intermediate |

| Farnesyl pyrophosphate (FPP) | Isoprenoid Intermediate |

| Squalene | Triterpene Precursor |

| 2,3-Oxidosqualene | Triterpene Precursor |

| Cycloartenol | Phytosterol Precursor |

| Cholesterol | Sterol |

| Glucose | Monosaccharide |

| Rhamnose | Monosaccharide |

Cytochrome P450 Monooxygenases (P450s) in Hydroxylation and Oxidation

Cytochrome P450 monooxygenases (P450s) are a large and versatile family of heme-containing enzymes that play a pivotal role in the biosynthesis of a vast array of plant secondary metabolites, including steroidal saponins. nih.govmdpi.com These enzymes are crucial for catalyzing regio- and stereoselective oxidation reactions, which are fundamental to the structural diversification of the steroidal skeleton. frontiersin.orgnih.gov

In the biosynthesis of steroidal saponins, P450s are responsible for the critical hydroxylation and oxidation steps that modify the initial sterol precursor, such as cholesterol. mdpi.comresearchgate.net These modifications occur at specific carbon atoms on the steroid ring system and its side chain, for instance at the C-16, C-22, and C-26 positions. mdpi.com The introduction of hydroxyl groups and subsequent oxidation are key to forming the aglycone moiety, yamogenin, which is the non-sugar part of this compound. mdpi.com For example, specific P450s, such as those from the CYP72A and CYP90B families, have been identified as steroid C-22 hydroxylases, which is a critical step in the formation of many steroidal saponins. researchgate.netmdpi.com The functional diversity of P450s allows for the creation of a wide array of steroidal saponin structures from a common precursor. royalsocietypublishing.org

Genetic and Transcriptomic Regulation of Biosynthetic Genes

The production of this compound is tightly controlled at the genetic level. The genes encoding the biosynthetic enzymes, including the crucial P450s, are subject to complex regulatory networks that respond to both developmental cues and environmental stimuli. mdpi.comnih.gov

Gene Expression Profiling related to Saponin Synthesis

Transcriptome analysis, which examines the complete set of RNA transcripts in a cell, has been a powerful tool in identifying the genes involved in steroidal saponin biosynthesis. nih.govdntb.gov.ua By comparing the gene expression profiles in different tissues or under different conditions, researchers can pinpoint candidate genes that are co-expressed with the accumulation of specific saponins. researchgate.netresearchgate.net

For instance, studies in various plant species, including Dioscorea and Asparagus, have revealed that the expression levels of genes encoding enzymes in the steroidal saponin pathway are often correlated with the concentration of these compounds. nih.govresearchgate.net High expression levels of genes for enzymes like cycloartenol synthase (CAS), sterol C-22 desaturase, and various P450s are often found in tissues where saponins accumulate. researchgate.net This co-expression analysis provides strong evidence for the involvement of these genes in the biosynthetic pathway.

Table 1: Key Enzyme Genes in Steroidal Saponin Biosynthesis and Their Expression Correlation

| Gene/Enzyme | Function in Pathway | Observed Expression Correlation with Saponin Content |

| Cycloartenol Synthase (CAS) | Formation of the initial sterol backbone | High expression often correlates with high saponin levels. researchgate.net |

| Sterol-C22-desaturase | Modification of the sterol side chain | Expression levels can be linked to the production of specific saponins. |

| Cytochrome P450s (e.g., CYP90B, CYP72A) | Hydroxylation and oxidation of the sterol core | Expression patterns often mirror the accumulation of saponin products. mdpi.comresearchgate.net |

| UDP-glycosyltransferases (UGTs) | Attachment of sugar moieties | Co-expression with other pathway genes is common. nih.gov |

Regulatory Mechanisms and Transcription Factors

The expression of the biosynthetic genes for steroidal saponins is orchestrated by a variety of transcription factors (TFs). mdpi.com These are proteins that bind to specific DNA sequences in the promoter regions of target genes, thereby controlling the rate of transcription. mdpi.com Several families of transcription factors have been implicated in the regulation of saponin biosynthesis, including bHLH, MYB, WRKY, and AP2/ERF. nih.govmdpi.comacs.org

Elicitors, such as methyl jasmonate (MeJA), can induce the expression of these transcription factors, leading to a coordinated up-regulation of the entire biosynthetic pathway and an increase in saponin production. mdpi.comfrontiersin.org For example, in some plants, AP2/ERF transcription factors have been shown to positively regulate the biosynthesis of steroidal glycoalkaloids, which share a common biosynthetic origin with steroidal saponins. mdpi.com These transcription factors can activate the expression of genes in the upstream mevalonate pathway as well as those involved in the later steps of cholesterol modification. mdpi.com

Table 2: Transcription Factor Families Involved in Regulating Steroidal Saponin Biosynthesis

| Transcription Factor Family | Potential Role in Saponin Biosynthesis |

| AP2/ERF | Positively regulate the expression of biosynthetic genes in response to hormonal signals like jasmonate. mdpi.com |

| bHLH | Can act as regulators of key enzymes in the terpenoid pathway. mdpi.com |

| MYB | Often work in combination with other TFs to control secondary metabolite production. nih.gov |

| WRKY | Can be involved in the plant's defense response, which includes the production of saponins. nih.govacs.org |

Molecular Evolution of Steroidal Saponin Biosynthesis Pathways

The biosynthetic pathways for steroidal saponins are believed to have evolved through a process of gene duplication and functional diversification. nih.gov The complexity and diversity of steroidal saponins across the plant kingdom are a testament to this evolutionary process. mdpi.com

The evolution of these pathways is closely linked to the evolution of the enzymes involved, particularly the oxidosqualene cyclases (OSCs) and cytochrome P450s. hebmu.edu.cn OSCs catalyze the first committed step in triterpenoid (B12794562) biosynthesis, the cyclization of 2,3-oxidosqualene. hebmu.edu.cn The diversification of OSCs has led to the production of a wide array of triterpene skeletons.

Following the initial cyclization, the extensive family of P450 enzymes provides the catalytic machinery for further structural modifications. royalsocietypublishing.org Gene duplication events within the P450 superfamily have created new enzyme functions, allowing for the hydroxylation and oxidation of the triterpene skeleton at different positions. nih.gov This has been a major driver in the evolution of the vast chemical diversity of steroidal saponins. mdpi.com The presence of steroidal saponin pathways in specific monocot lineages suggests that these pathways may have originated multiple times in angiosperms through the recruitment and modification of existing gene families. nih.gov

Isolation, Structural Elucidation, and Advanced Analytical Methodologies

The journey from a raw plant sample to a pure, characterized compound like Yamogenin (B1678165) 3-O-neohesperidoside involves a multi-step process. This section outlines the critical techniques for its extraction and purification from plant biomass.

Extraction and Purification Techniques from Plant Biomass

The initial step in obtaining Yamogenin 3-O-neohesperidoside is its extraction from the plant matrix. This process is influenced by the choice of solvent and the subsequent purification methods.

The selection of an appropriate solvent system is paramount for the efficient extraction of this compound. The polarity of the solvent plays a crucial role in maximizing the yield of this steroidal saponin (B1150181).

Solvent Systems: Methanol (B129727), often in a 70% aqueous solution, is a commonly used solvent for extracting metabolites, including saponins (B1172615), from plant materials. nih.gov Dichloromethane (B109758) has also been utilized in Soxhlet extraction, a continuous hot percolation method, to isolate compounds like this compound. arcjournals.org The optimization of extraction parameters, such as solvent concentration, extraction time, and temperature, is critical for achieving high recovery rates. najfnr.comacademie-sciences.frmdpi.comrsc.org For instance, studies on other plant extracts have shown that varying the ethanol (B145695) concentration can significantly impact the extraction efficiency of phytochemicals. najfnr.com

Extraction Methods: Continuous hot percolation using a Soxhlet apparatus with dichloromethane has been successfully employed. arcjournals.org Following extraction, the solvent is typically removed under pressure through distillation to concentrate the crude extract. arcjournals.org Microwave-assisted extraction (MAE) is another modern technique that offers advantages like reduced extraction time and lower solvent consumption. najfnr.comacademie-sciences.fr

A study on the leaves of Abutilon pannosum involved extraction with dichloromethane using a Soxhlet apparatus for 12 hours. arcjournals.org The resulting crude extract was then concentrated by distillation. arcjournals.org Another approach involved dissolving lyophilized plant powder in a 70% methanol solution, followed by vortexing and centrifugation before analysis. nih.gov

| Plant Source | Extraction Solvent | Extraction Method | Reference |

| Abutilon pannosum leaves | Dichloromethane | Soxhlet apparatus (continuous hot percolation) | arcjournals.org |

| Polygonatum kingianum | 70% Methanol | Vortexing and centrifugation | nih.gov |

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, requires further purification. Chromatographic techniques are indispensable for isolating this compound from this mixture.

Column Chromatography: This is a fundamental technique used for the separation of compounds based on their differential adsorption to a stationary phase. While specific details on the column chromatography of this compound are not extensively documented in the provided results, it is a standard method in natural product isolation.

Sephadex LH-20: This versatile liquid chromatography medium is particularly effective for the molecular sizing of natural products like steroids and terpenoids. researchgate.net Its dual hydrophilic and lipophilic nature allows for separation based on both size and partition properties. researchgate.net Sephadex LH-20 has been widely used in the purification of various plant extracts to isolate flavonoids and other compounds. mdpi.com The gel filtration process with Sephadex columns can effectively separate biomolecules from low molecular weight contaminants. harvardapparatus.com The choice of solvent for swelling the Sephadex LH-20 gel can influence the wet particle size and exclusion limit. researchgate.net

In the broader context of natural product chemistry, extracts are often fractionated using different chromatographic methods, including Sephadex LH-20 column chromatography, to yield pure compounds. mdpi.com

Advanced Spectroscopic Characterization

Once purified, the structural identity of this compound is confirmed using a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. Specific chemical shifts and coupling constants are characteristic of the steroidal and sugar moieties of this compound. For instance, the anomeric proton of a β-D-glucosyl moiety typically appears as a doublet in the ¹H NMR spectrum. istanbul.edu.tr

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of the functional groups present, such as the spiroketal carbon of the yamogenin aglycone and the carbons of the sugar units.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons. emerypharma.comcreative-biostructure.com COSY spectra show correlations between coupled protons, helping to trace out the spin systems within the molecule. emerypharma.com HSQC correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra. creative-biostructure.com NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. harvard.edu

The complete structural elucidation of saponins often relies on the combined interpretation of ¹H, ¹³C, and various 2D-NMR experiments. istanbul.edu.tr

| NMR Technique | Information Provided |

| ¹H NMR | Number and chemical environment of protons, proton-proton coupling. |

| ¹³C NMR | Number and type of carbon atoms. |

| 2D-NMR (COSY, HSQC, etc.) | Connectivity between atoms, stereochemistry. emerypharma.comcreative-biostructure.com |

Mass spectrometry is an essential tool for determining the molecular weight and formula of a compound and for obtaining structural information through fragmentation analysis.

Molecular Formula and Weight: High-resolution mass spectrometry (HRMS) techniques like Q-TOF LC/MS can provide highly accurate mass measurements, allowing for the determination of the molecular formula. arcjournals.org The molecular formula for this compound is C₃₉H₆₂O₁₂. chemspider.com Its monoisotopic mass is 722.424127 Da. chemspider.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of LC with the analytical capabilities of tandem MS. nih.gov This technique is particularly useful for analyzing complex mixtures and for structural elucidation. nih.gov In LC-MS/MS, a precursor ion is selected and fragmented to produce a characteristic pattern of product ions, which can be used to identify the compound. researchgate.netekb.eg

ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing large, non-volatile molecules like saponins. nih.gov It often produces protonated molecules [M+H]⁺ or other adducts, such as [M+NH₄]⁺. amazonaws.com

Q-TOF LC/MS: Quadrupole-time-of-flight liquid chromatography/mass spectrometry has been used to identify this compound in plant extracts. arcjournals.org This technique provides high mass accuracy and resolution. arcjournals.org One study identified this compound in the dichloromethane extract of Abutilon pannosum leaves using Q-TOF LC/MS. arcjournals.org

| Mass Spectrometry Technique | Application for this compound | Reference |

| Q-TOF LC/MS | Identification in plant extracts, determination of molecular formula and weight. | arcjournals.org |

| LC-MS/MS | Fragmentation analysis for structural elucidation. | nih.govnih.gov |

| ESI-MS | Soft ionization for molecular weight determination. | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. copbela.org

Characteristic Absorptions: The IR spectrum of this compound would be expected to show characteristic absorption bands for various functional groups. A broad band in the region of 3200–3550 cm⁻¹ is indicative of O-H stretching vibrations from the hydroxyl groups of the sugar moieties and the yamogenin core. specac.comlibretexts.org C-O stretching vibrations typically appear in the 1000-1300 cm⁻¹ region. fiveable.me The presence of C-H bonds is confirmed by stretching vibrations around 2850-3000 cm⁻¹. libretexts.org The IR spectrum provides a molecular "fingerprint" that can be used for identification. specac.com

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200–3550 (broad) specac.comlibretexts.org |

| C-H (alkane) | 2850–3000 libretexts.org |

| C-O (ether, alcohol) | 1000–1300 fiveable.me |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (e.g., LC-MS/MS, ESI-MS, MALDI-TOF MS, Q-TOF LC/MS)

Quantitative Analysis and Metabolite Profiling

The quantitative analysis and broader metabolite profiling of this compound and related steroidal saponins rely on a suite of advanced analytical techniques. These methods allow for the separation, detection, and quantification of these complex molecules within various plant matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., ELSD, UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroidal saponins. mdpi.com Due to the fact that many saponins, including this compound, lack a strong chromophore, they are not readily detectable by Ultraviolet (UV) detectors. farmaceut.org To overcome this limitation, HPLC systems are often coupled with an Evaporative Light Scattering Detector (ELSD), which is a universal detector that is more sensitive for such compounds. farmaceut.orgnih.gov

The HPLC-ELSD method has been successfully validated for the simultaneous quantitative analysis of multiple steroidal saponins. nih.govakjournals.com The separation is typically achieved on a C18 column using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. akjournals.com For instance, a study on steroidal saponins in Gongxuening capsules utilized a Kromasil C18 column with an acetonitrile-water gradient, achieving successful separation within 25 minutes. akjournals.com The ELSD parameters, such as drift tube temperature and nebulizing gas flow rate, are optimized to ensure sensitivity and reproducibility. akjournals.com While less common for this class of compounds, HPLC-UV has been employed in some analyses of plant extracts containing saponins. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-ESI-MS/MS) for Comprehensive Metabolomics

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and powerful tool for the comprehensive profiling of metabolites in complex samples like plant extracts. mdpi.commdpi.com This technique, particularly with Electrospray Ionization (ESI), allows for both the quantification and structural characterization of saponins. mdpi.com this compound has been putatively identified in plant extracts, such as those from Polygonatum kingianum and Okra, using UPLC-ESI-MS/MS systems. nih.govnih.gov

Metabolomics studies on various Dioscorea species, a known source of yamogenin, frequently employ UPLC-MS/MS to analyze the wide range of metabolites present. mdpi.comlublin.pllublin.pl The methodology typically involves separation on a C18 column with a mobile phase of acetonitrile and water, often containing a small percentage of formic acid to improve ionization. nih.govlublin.plnih.gov The mass spectrometer can be operated in both positive and negative ionization modes to detect a broader range of compounds. akjournals.com The high resolution and tandem MS capabilities (MS/MS) provide detailed fragmentation patterns that are crucial for the tentative identification of compounds by comparing them to databases or previously reported data. researchgate.netacs.org

Table 1: HPLC and UPLC-MS/MS Analytical Parameters for Saponin Analysis

| Parameter | HPLC-ELSD | UPLC-ESI-MS/MS |

|---|---|---|

| Column | Kromasil C18, Discovery C18 farmaceut.orgakjournals.com | ACQUITY UPLC BEH C18, Agilent SB-C18 nih.govlublin.pl |

| Mobile Phase | Acetonitrile-Water Gradient akjournals.com | Acetonitrile-Water with 0.1% Formic Acid nih.govlublin.pl |

| Detector | Evaporative Light Scattering Detector (ELSD) farmaceut.orgnih.gov | Quadrupole Time-of-Flight (Q-TOF), Orbitrap lublin.plmdpi.com |

| Ionization Mode | N/A | ESI (Positive/Negative) akjournals.comlublin.pl |

| Application | Quantitative analysis of known saponins nih.govakjournals.com | Comprehensive metabolite profiling, identification mdpi.comnih.gov |

Colorimetric Methods for Total Saponin Quantification

A widely used technique is the vanillin-perchloric acid method. spkx.net.cnmdpi.comfspublishers.orgnih.gov This assay is based on a color reaction that occurs between the acid-hydrolysis products of saponins and vanillin (B372448). mdpi.com The procedure involves mixing the sample with a freshly prepared solution of vanillin and perchloric acid, followed by incubation at a controlled temperature (e.g., 60-70°C) for a specific time. spkx.net.cnmdpi.com After cooling, the absorbance of the resulting colored solution is measured with a spectrophotometer at a specific wavelength, typically between 550 and 600 nm. spkx.net.cncabidigitallibrary.org The total saponin content is then calculated using a standard calibration curve. researchgate.net While simple and sensitive, the reaction conditions such as temperature, time, and reagent concentrations must be carefully controlled for reproducible results. fspublishers.org

Computational and Chemometric Approaches for Data Analysis

The large and complex datasets generated by modern analytical instruments, especially UPLC-MS, necessitate the use of advanced computational and chemometric tools for data processing and interpretation.

Multivariate Statistical Analysis (e.g., PCA, HCA, OPLS-DA)

Multivariate statistical analysis is essential for processing metabolomics data to discern patterns and identify significant differences between samples. mdpi.com Techniques such as Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA), and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are commonly applied. bohrium.comrsc.org

Table 2: Chemometric Analysis Models in Metabolomics

| Analysis Method | Type | Purpose | Key Output |

|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Visualize overall data structure and clustering mdpi.comnih.gov | Score Plot |

| Hierarchical Cluster Analysis (HCA) | Unsupervised | Group samples based on similarity rsc.org | Dendrogram |

| OPLS-DA | Supervised | Identify variables that discriminate between groups mdpi.commdpi.com | S-Plot, VIP Scores |

Molecular Networking for Metabolite Annotation

Molecular networking has emerged as a powerful approach for the rapid dereplication and annotation of natural products from complex mixtures. mdpi.com This method, often utilizing the Global Natural Product Social (GNPS) platform, organizes MS/MS data based on fragmentation similarity. acs.org In a molecular network, each node represents a unique parent ion, and the connections (edges) between nodes indicate that they share similar MS/MS fragmentation patterns. acs.org

This technique is particularly well-suited for analyzing classes of structurally related compounds like steroidal saponins. springermedizin.denih.gov By seeding the network with the fragmentation data of a known compound (e.g., a known yamogenin glycoside), researchers can quickly find and tentatively identify related saponins within the same cluster, including potentially novel structures. mdpi.com Molecular networking has been successfully used to discover new steroidal saponins and to map the distribution of these specialized metabolites across different plant parts. mdpi.comacs.orgnih.gov

Biological Activities and Mechanistic Studies of Yamogenin 3 O Neohesperidoside

Modulation of Cellular Processes and Pathways (In Vitro Investigations)

Influence on Lipid Metabolism

In vitro studies have highlighted the potential of Yamogenin (B1678165) 3-O-neohesperidoside and its aglycone, yamogenin, to modulate lipid metabolism. Research indicates that yamogenin can inhibit the accumulation of triacylglycerides (TG) in hepatocytes. guidechem.com This effect is attributed to the suppression of gene expression related to fatty acid synthesis. guidechem.com The process of fatty acid synthesis is a complex pathway involving multiple enzymes, and its inhibition directly impacts the availability of fatty acids required for triacylglycerol formation. frontiersin.orgmdpi.com

Sterol glycosides, the class of compounds to which Yamogenin 3-O-neohesperidoside belongs, have been recognized for their role in improving lipid metabolism. arcjournals.org The inhibition of lipid accumulation is a key finding, as excessive storage of triacylglycerides in non-adipose tissues is linked to various metabolic dysfunctions. nih.gov

| Compound/Class | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|

| Yamogenin (aglycone) | Inhibition of triacylglyceride (TG) accumulation | Suppression of gene expression in fatty acid synthesis | guidechem.com |

| Sterol Glycosides | Improvement of lipid metabolism | General activity of the compound class | arcjournals.org |

Effects on Liver X Receptor (LXR) Activity

The Liver X Receptors, LXRα and LXRβ, are nuclear receptors that are crucial regulators of cholesterol, fatty acid, and glucose homeostasis. wikipedia.orgmedchemexpress.com They act as ligand-activated transcription factors, and their modulation can significantly impact metabolic pathways. frontiersin.orgnih.gov

In vitro investigations using a luciferase ligand assay have demonstrated that yamogenin, the aglycone of this compound, functions as an antagonist to the activation of the Liver X Receptor (LXR). guidechem.com This antagonistic activity is significant because while LXR agonists can have beneficial effects, they are also associated with promoting hepatic steatosis by increasing lipid synthesis. frontiersin.org An antagonist could potentially offer a different therapeutic angle by modulating LXR-regulated pathways without inducing triglyceride accumulation.

| Compound | Target Receptor | Observed Activity | Assay | Reference |

|---|---|---|---|---|

| Yamogenin | Liver X Receptor (LXR) | Antagonizes activation | Luciferase ligand assay | guidechem.com |

Interactions with Cellular Membranes and Permeability

As a steroidal saponin (B1150181), this compound is expected to interact with cellular membranes due to its amphiphilic nature, consisting of a lipophilic steroid (aglycone) and a hydrophilic sugar moiety. Saponins (B1172615) are known to interact with membrane components, which can lead to changes in membrane permeability and even pore formation. mdpi.comrsc.org

Studies on extracts from plants containing yamogenin glycosides, such as fenugreek, have shown effects on the membrane properties of bacteria. citedrive.com For instance, fenugreek extract was found to cause a noticeable increase in both the inner and outer membrane permeability of S. typhimurium. ljmu.ac.ukucl.ac.uk While these studies are on complex extracts, the presence of saponins like yamogenin derivatives is considered a contributing factor to this membrane activity. Covalently linking specific moieties to a compound has also been shown to enhance membrane permeability. mdpi.com

Anti-inflammatory Mechanistic Insights (In Vitro Studies)

Modulation of Pro-inflammatory Mediators (e.g., COX-II inhibition)

The anti-inflammatory potential of this compound has been explored through its interaction with key pro-inflammatory enzymes. Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for producing prostaglandins (B1171923) that mediate pain and inflammation. nih.govselleck.co.jp

Molecular docking studies have predicted that saponins closely related to this compound have a high binding affinity for the COX-II receptor site. citedrive.comcu.edu.egresearcher.liferesearchgate.netresearchgate.netresearchgate.net Specifically, a compound identified as proto-yamogenin 3-O-[deoxyhexosyl (1→2)][hexosyl (1→4)]hexoside 26-O-hexoside was highlighted for its predicted affinity. citedrive.comcu.edu.eg This suggests a potential mechanism of action for the anti-inflammatory properties of yamogenin glycosides, operating through the selective inhibition of the COX-2 enzyme, a target for many non-steroidal anti-inflammatory drugs (NSAIDs). citedrive.comcu.edu.eg In vitro assays on saponin-rich fractions from fenugreek, a source of yamogenin glycosides, have demonstrated COX-II inhibitory activity, with an IC50 value of 81.64 ± 3.98 µg/mL for the fruit pericarp fraction. citedrive.comcu.edu.eg

| Compound/Fraction | Target Enzyme | Finding | Method | Reference |

|---|---|---|---|---|

| Proto-yamogenin 3-O-glycoside | COX-II | Predicted to have the highest binding affinity | Molecular Docking | citedrive.comcu.edu.eg |

| Saponin-rich fraction (Fenugreek) | COX-II | IC50 value of 81.64 ± 3.98 µg/mL | In Vitro Inhibition Assay | citedrive.comcu.edu.eg |

Antioxidant Mechanistic Studies (In Vitro Systems)

In vitro antioxidant assays are employed to determine the ability of compounds to scavenge free radicals or chelate pro-oxidant metals. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. ijsrtjournal.comnih.govcabidigitallibrary.orgh-brs.de

Additionally, extracts from plants known to contain this compound, such as okra (Abelmoschus esculentus), have shown significant antioxidant activity in various testing systems. researchgate.net

| Assay | IC50 Value (µg/mL) | Interpretation | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 704.7 ± 5.9 | Moderate Activity | researchgate.netresearchgate.net |

| ABTS Radical Scavenging | 631.09 ± 3.51 | Moderate Activity | researchgate.netresearchgate.net |

Radical Scavenging Capabilities (e.g., DPPH assay)

This compound's antioxidant potential has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This widely used method measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH free radical, which is observed as a color change and a decrease in absorbance at 517 nm. wisdomlib.org A lower absorbance reading indicates a higher level of radical scavenging activity. wisdomlib.org

Modulation of Oxidative Stress Enzymes

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them through its antioxidant defense systems. scirp.orgfrontiersin.org This defense system includes a variety of antioxidant enzymes that play a crucial role in mitigating cellular damage. nih.govmdpi.com

Key oxidative stress enzymes include:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the conversion of the superoxide radical (O₂⁻) into oxygen and hydrogen peroxide (H₂O₂). scirp.orgnih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. scirp.orgnih.gov

Glutathione (B108866) Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid peroxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. openmedicinalchemistryjournal.com

Antimicrobial Action Mechanisms (In Vitro Investigations)

This compound has been identified as a phytochemical with potential antimicrobial properties. arcjournals.org The antimicrobial activity of related compounds and plant extracts has been investigated against a range of pathogens.

Effects on Bacterial Growth and Viability

The assessment of a compound's effect on bacterial growth and viability is a fundamental step in determining its antimicrobial potential. nih.gov In vitro studies often involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. plos.org

While specific studies on this compound's direct impact on bacterial growth and viability are not extensively detailed, the aglycone, yamogenin, has been tested against several bacterial strains. Yamogenin exhibited a weak antibacterial effect, with the strongest activity observed against Staphylococcus aureus with a MIC value of 350 µg/mL. nih.gov The broader class of steroidal saponins, to which this compound belongs, has been noted for its potential antibacterial activity. arcjournals.org

Impact on Fungal Growth (e.g., in vitro antifungal activity)

In vitro antifungal activity is typically evaluated by assessing the inhibition of fungal growth. istanbul.edu.tr Plant-derived compounds, including saponins, have been a source of interest for their potential antifungal properties. arcjournals.org While specific data on the in vitro antifungal activity of this compound is limited in the provided results, the general class of compounds it belongs to is recognized for having antifungal potential. arcjournals.org

Influence on Bacterial Virulence Factors

Bacterial virulence factors are molecules produced by bacteria that enable them to cause disease in a host. nih.govlibretexts.org These can include toxins, enzymes, and structures that aid in adhesion and immune evasion. libretexts.org Targeting these virulence factors is a promising antimicrobial strategy. mdpi.comfrontiersin.org

Research on the influence of this compound on specific bacterial virulence factors is an emerging area. While direct evidence is not extensively available, studies on other natural compounds have shown that they can inhibit virulence factors such as protease production and biofilm formation. plos.org Given that this compound is a constituent of plants with traditional medicinal uses against infections, it is plausible that its antimicrobial action may involve the modulation of bacterial virulence. phcogrev.com

Structure-Activity Relationships (SAR) at the Molecular Level

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. vulcanchem.com For steroidal saponins like this compound, the nature and linkage of the sugar moieties, as well as the structure of the aglycone (yamogenin), are critical determinants of their biological effects.

Role of the Glycosidic Moiety for Biological Effects

The biological activity of glycosidic compounds can be significantly influenced by both the aglycone (non-sugar) portion and the attached sugar moiety. nih.gov In many cases, the aglycone is responsible for the specific pharmacological action, while the glycosidic residue affects pharmacokinetic parameters such as solubility, absorption, and distribution. nih.gov Saponins, which are glycosides of steroids or triterpenoids, are a broad class of bioactive compounds where this relationship is frequently observed. mdpi.com

This compound is a steroidal saponin consisting of the aglycone yamogenin and a neohesperidose sugar moiety attached at the 3-O position. vulcanchem.com While this glycoside has been identified as a phytochemical constituent in various plants, including Abutilon pannosum and Abelmoschus esculentus, detailed studies often focus on the biological activities of its aglycone, yamogenin. arcjournals.orgnih.gov The presence of the neohesperidose group, a disaccharide, imparts greater hydrophilicity to the molecule compared to the lipophilic aglycone. This change in physical properties is crucial for the compound's function and transport within the plant and may influence its bioavailability and metabolism in biological systems.

The glycosidic bond can be cleaved by enzymes, releasing the aglycone to exert its effects. The extensive research into the cytotoxic and metabolic regulatory effects of yamogenin itself suggests that the aglycone is a primary active component. tandfonline.comnih.gov Therefore, the neohesperidoside moiety can be considered a modulating component, potentially serving as a carrier that influences the delivery and release of the active yamogenin aglycone to its molecular targets. nih.gov

Influence of Aglycone Structure on Interactions with Molecular Targets

The specific structure of the aglycone is a critical determinant of a saponin's interaction with its molecular targets. This is clearly demonstrated by comparing yamogenin with its C-25 stereoisomer, diosgenin (B1670711). nih.gov Both are spirostane-type sapogenins and share the same molecular formula, but differ in the spatial orientation of the methyl group at the C-25 position. This subtle stereochemical difference leads to notable variations in their biological efficacy.

One well-documented example is their differential effects on hepatic lipid metabolism through the liver X receptor (LXR), a nuclear receptor that regulates the expression of genes involved in fatty acid synthesis. tandfonline.com Both yamogenin and diosgenin have been shown to suppress lipid accumulation in hepatocytes by inhibiting the expression of key genes in fatty acid synthesis, such as fatty acid synthase (FAS), stearoyl-CoA desaturase-1 (SCD-1), and acetyl-CoA carboxylase (ACC). tandfonline.com

However, studies reveal that the inhibitory effect of yamogenin on both triglyceride accumulation and the expression of these genes is weaker than that of diosgenin. tandfonline.com Furthermore, in luciferase ligand assays, yamogenin was found to antagonize the activation of LXR, but it could not exert this effect in the presence of T0901713, a potent synthetic LXR agonist. tandfonline.com This suggests that the structural difference between yamogenin and diosgenin is important for the inhibition of LXR activation and that diosgenin is a more potent inhibitor. tandfonline.com This highlights how a minor change in the aglycone's three-dimensional structure can significantly influence its binding and interaction with a specific molecular target, thereby altering its biological activity.

Table 1: Comparative Effect of Yamogenin and Diosgenin on mRNA Expression of Genes Related to Fatty Acid Synthesis in HepG2 Hepatocytes

| Compound (10 µM) | Target Gene | % of Control mRNA Expression (Mean) |

| Control | FAS | 100% |

| SCD-1 | 100% | |

| ACC | 100% | |

| Diosgenin | FAS | ~50% |

| SCD-1 | ~40% | |

| ACC | ~60% | |

| Yamogenin | FAS | ~75% |

| SCD-1 | ~70% | |

| ACC | ~80% | |

| Data is estimated from graphical representations in the source literature and represents the approximate inhibitory effect. tandfonline.com |

Biotechnological Production and Pathway Engineering

In Vitro Production of Yamogenin (B1678165) 3-O-neohesperidoside and Related Saponins (B1172615)

In vitro plant culture techniques provide a controlled environment for the production of secondary metabolites, independent of geographical and climatic variations. nih.gov These methods are particularly advantageous for compounds that accumulate in low quantities in the parent plant. researchgate.net

Various in vitro systems have been developed to produce saponins, each with its own set of advantages. cabidigitallibrary.org

Callus and Suspension Cultures: Callus cultures, which are masses of undifferentiated plant cells, can be initiated from explants like leaves on a solid medium containing plant growth regulators. ksu.edu.trnih.gov These calli can then be transferred to a liquid medium to establish suspension cultures. nih.gov Suspension cultures offer benefits such as uniform growth conditions, rapid biomass increase, and suitability for large-scale production in bioreactors. cabidigitallibrary.orgnih.gov For instance, cell suspension cultures of Kalopanax septemlobus have been successfully used for saponin (B1150181) production. nih.gov Similarly, studies with globe artichoke have demonstrated the importance of well-balanced auxin to cytokinin ratios in the culture medium for successful callus induction. ksu.edu.tr A two-stage culture approach, separating the cell growth phase from the metabolite production phase, has also been effectively used for producing ginsenosides (B1230088) in ginseng cell suspension cultures. mdpi.com

Hairy Root Cultures: Hairy root cultures, induced by the infection of plant tissues with Agrobacterium rhizogenes, are another powerful tool for in vitro saponin production. actahort.orgjipb.net These cultures are known for their genetic stability, rapid growth in hormone-free media, and high productivity of secondary metabolites. jipb.netnih.gov For example, hairy root cultures of Solanum aculeatissimum have been shown to produce steroidal saponins, with production influenced by culture medium and light conditions. nih.gov In Talinum paniculatum (Javanese ginseng), hairy roots have demonstrated higher saponin content compared to non-transgenic roots. actahort.org Furthermore, hairy root cultures of Gynostemma pentaphyllum showed a saponin content about twice that of natural roots and also released saponins into the culture medium. jipb.net

The table below summarizes findings from various in vitro culture systems for saponin production.

| Plant Species | Culture Type | Key Findings | Reference(s) |

| Solanum aculeatissimum | Hairy Root Culture | Gamborg's B5 medium and light enhanced growth and steroidal saponin production. | nih.gov |

| Talinum paniculatum | Hairy Root Culture | Hairy roots accumulated higher saponin content than non-transgenic roots. | actahort.org |

| Gynostemma pentaphyllum | Hairy Root Culture | Saponin content was approximately double that of natural roots. | jipb.net |

| Panax ginseng | Hairy Root Culture | Saponin production was up to 2.4 times higher than in native roots. | nih.gov |

| Kalopanax septemlobus | Cell Suspension Culture | Successfully established for saponin production, with yields enhanced by elicitors. | nih.gov |

| Globe Artichoke | Callus Culture | Specific auxin:cytokinin ratios were crucial for callus formation. | ksu.edu.tr |

Strategies for Enhancing Compound Accumulation in Cell Cultures

Several strategies can be employed to boost the productivity of Yamogenin 3-O-neohesperidoside and other saponins in plant cell cultures.

Optimization of Culture Conditions: The composition of the culture medium, including nutrients, plant growth regulators, and pH, significantly impacts cell growth and metabolite production. researchgate.net For instance, in Panax ginseng root cultures, the optimal concentrations of sucrose, nitrogen, and phosphate (B84403) were found to be critical for maximizing saponin production. researchgate.net Similarly, in Solanum aculeatissimum hairy root cultures, Gamborg's B5 medium was found to be superior for both growth and steroidal saponin production. nih.gov

Elicitation: The application of elicitors, which are compounds that trigger defense responses in plants, is a widely used strategy to enhance the production of secondary metabolites. nih.gov Both biotic (e.g., yeast extract, chitosan) and abiotic (e.g., methyl jasmonate, heavy metals) elicitors have been shown to increase saponin accumulation. frontiersin.orgmdpi.com For example, treating Kalopanax septemlobus cell suspension cultures with coronatine, a potent elicitor, significantly increased total saponin production. nih.gov Methyl jasmonate has also been shown to enhance saponin accumulation in various plant cultures, including Solanum trilobatum and Withania somnifera. frontiersin.org In Panax notoginseng, the application of methyl jasmonate or inoculation with arbuscular mycorrhizal fungi significantly promoted saponin accumulation. frontiersin.org

Precursor Feeding: Supplying the culture medium with biosynthetic precursors can increase the yield of the final product. cabidigitallibrary.org This strategy is based on the principle that providing an intermediate compound in a biosynthetic pathway can overcome rate-limiting steps. For example, feeding L-alanine to root cultures of Plumbago indica significantly increased the production of plumbagin (B1678898). researchgate.net

Permeabilization and In Situ Adsorption: The release of secondary metabolites into the culture medium can be facilitated by permeabilizing the cell membranes. Subsequently, these compounds can be captured using an adsorbent resin, which can prevent product degradation and feedback inhibition. researchgate.net This strategy of in situ adsorption has been shown to enhance the production of plumbagin in Plumbago indica root cultures. researchgate.net

The table below details various strategies for enhancing saponin accumulation.

| Strategy | Example Plant | Elicitor/Precursor | Outcome | Reference(s) |

| Elicitation | Kalopanax septemlobus | Coronatine | 160% increase in total saponin production. | nih.gov |

| Elicitation | Solanum trilobatum | Methyl Jasmonate (4µM) | 1.9-fold increase in solasodine (B1681914) content. | frontiersin.org |

| Elicitation | Panax notoginseng | Arbuscular Mycorrhizal Fungi | Significant increase in notoginsenoside R1, ginsenosides Rg1, Re, Rb1, and Rd. | frontiersin.org |

| Precursor Feeding | Plumbago indica | L-alanine (5 mM) | 14-fold higher plumbagin production when combined with in situ adsorption. | researchgate.net |

Metabolic Engineering Approaches for Biosynthesis

Metabolic engineering offers powerful tools to manipulate the biosynthetic pathways of saponins, aiming to increase the production of desired compounds or even generate novel molecules. nih.govresearchgate.net

Targeting key enzymes in the saponin biosynthetic pathway through genetic modification can redirect metabolic flux towards the desired product.

Gene Silencing (RNA interference - RNAi): Conversely, silencing genes that divert precursors to competing pathways can increase the availability of substrates for saponin biosynthesis. A study on Panax notoginseng demonstrated that silencing the cycloartenol (B190886) synthase (CAS) gene, which channels precursors towards phytosterol synthesis, resulted in increased triterpene saponin accumulation. semanticscholar.org Combining the overexpression of FPS with the silencing of CAS was even more effective in enhancing saponin production. semanticscholar.org Silencing genes involved in saponin biosynthesis can also have noticeable effects on plant development, as seen in Medicago truncatula and Lotus japonicus, indicating the biological roles of these compounds. nih.govresearchgate.net

The table below highlights examples of gene manipulation for enhanced saponin production.

| Plant Species | Gene(s) Manipulated | Method | Outcome | Reference(s) |

| Panax notoginseng | Farnesyl Pyrophosphate Synthase (FPS) | Overexpression | Higher accumulation of total triterpene saponins. | semanticscholar.org |

| Panax notoginseng | Cycloartenol Synthase (CAS) | RNA interference (Silencing) | Increased triterpene saponin content and reduced phytosterols (B1254722). | semanticscholar.org |

| Panax notoginseng | FPS and CAS | Overexpression of FPS and silencing of CAS | Higher triterpene content than single-gene manipulation. | semanticscholar.org |

| Platycodon grandiflorus | PgbHLH28 | Overexpression | Increased saponin accumulation. | nih.gov |

| Platycodon grandiflorus | PgbHLH28 | RNA interference (Silencing) | Decreased saponin accumulation. | nih.gov |

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. d-nb.info This field holds immense potential for producing valuable plant natural products like saponins in microbial hosts such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). researchgate.netukri.org

By assembling the necessary biosynthetic genes from a plant into a microbial chassis, it is possible to create "cell factories" for the production of specific saponins. researchgate.net This approach allows for large-scale, controlled, and sustainable production in fermenters. oup.com For example, researchers have successfully reconstituted parts of the saponin biosynthesis pathway in yeast to produce sapogenins. researchgate.net A combinatorial biosynthesis approach in Saccharomyces cerevisiae, using enzymes like a C-16α hydroxylase from Bupleurum falcatum, has enabled the production of various sapogenins and saponins. oup.com Furthermore, heterologous expression of β-amyrin with different CYP450 enzymes has led to the production of over a dozen natural and new-to-nature saponins on a gram scale. frontiersin.org While the transfer of complex plant pathways into microbial systems presents challenges, ongoing advancements in synthetic biology tools are making this a more feasible and attractive strategy for the industrial production of compounds like this compound. ukri.orgresearchgate.net

Emerging Research Directions and Future Perspectives

Integrated Multi-Omics Approaches for Comprehensive Understanding

To fully grasp the biological impact of Yamogenin (B1678165) 3-O-neohesperidoside, researchers are turning to integrated multi-omics strategies. vulcanchem.com These powerful techniques, including metabolomics, transcriptomics, and proteomics, offer a systems-level view of cellular responses to this compound. researchgate.netnih.gov By simultaneously analyzing metabolites, gene transcripts, and proteins, scientists can connect the compound's presence to specific molecular pathways and physiological outcomes. nih.govrsc.org

A combined metabolomics and transcriptomics analysis of Polygonatum kingianum successfully identified Yamogenin 3-O-neohesperidoside and revealed significant variations in its accumulation between different root tissues. nih.gov This approach linked the distribution of metabolites to the expression of genes involved in their biosynthesis, demonstrating how multi-omics can illuminate the regulation of bioactive compounds in plants. nih.govresearchgate.net Such studies are crucial for understanding how plants respond to environmental stressors and for identifying the genetic and metabolic pathways that can be targeted for enhanced production of valuable compounds. nih.govmdpi.com The application of these integrated omics approaches is expected to reveal the complex network of interactions influenced by this compound, identifying novel biomarkers and clarifying its mechanisms of action. rsc.org

| Omics Technique | Focus of Analysis | Application to this compound Research |

| Metabolomics | Study of small molecules (metabolites) within a biological system. researchgate.net | Identifying and quantifying this compound in plant extracts and biological samples; tracking its metabolic fate and impact on cellular metabolic networks. nih.govnih.gov |

| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome). nih.gov | Identifying genes and biosynthetic pathways (e.g., flavonoid and steroid biosynthesis) that are up- or down-regulated in the presence of the compound, revealing its regulatory role. nih.govresearchgate.net |

| Proteomics | Large-scale study of proteins, their structures, and functions. researchgate.net | Identifying protein targets that directly bind to this compound; observing changes in protein expression that reveal the cellular response to the compound. nih.gov |

Advanced Computational and In Silico Methodologies

Computational tools are becoming indispensable in modern drug discovery, offering rapid and cost-effective ways to predict the biological activities and interaction partners of natural products like this compound. mmsl.cz

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. mmsl.czchemrxiv.org This method helps identify potential protein targets and elucidates the specific binding mode and affinity. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to model the behavior of the ligand-protein complex over time, providing insights into its stability and the dynamics of the interaction. researchgate.netrevista-agroproductividad.org

For instance, studies on structurally related saponins (B1172615) have used molecular docking to investigate interactions with enzymes like cyclooxygenase (COX), with MD simulations confirming the stability of the predicted binding. researchgate.net These in silico approaches can effectively screen large libraries of proteins to identify the most likely biological targets for this compound, guiding further experimental validation. nih.govrevista-agroproductividad.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models based on a set of known molecules, QSAR can predict the activity of new or untested compounds like this compound. mdpi.com

This technique is valuable for predicting a compound's potential efficacy or for understanding the structural features crucial for its activity. mdpi.com QSAR models are built using training sets of compounds and validated with external test sets to ensure their predictive power. mdpi.comu-strasbg.fr For this compound, QSAR could be used to predict its inhibitory potential against various enzymes or receptors, helping to prioritize experimental testing and providing insights into its mechanism of action. nih.gov

Virtual screening encompasses a range of computational techniques used to search large databases of compounds for molecules that are likely to bind to a drug target. mmsl.cz When the 3D structure of a biological target is unknown, ligand-based virtual screening becomes particularly useful. nih.govbiorxiv.org This approach relies on the knowledge of other molecules (ligands) that are known to be active, using their properties to find new, structurally different molecules with similar activity. mdpi.comnih.gov

Methods like chemical similarity searching and pharmacophore modeling are central to ligand-based screening. mmsl.cz Given that this compound belongs to the broad class of steroidal saponins, some of which have known biological activities, these models can be used to screen for novel targets or to identify other compounds with similar potential. mdpi.comtechscience.com

| Computational Method | Primary Goal | Relevance to this compound |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a molecular target. mmsl.cz | To identify potential protein targets and understand the structural basis of its interactions. researchgate.net |

| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time. revista-agroproductividad.org | To assess the stability of the ligand-protein complex and confirm docking predictions. researchgate.net |

| QSAR Modeling | Relates a compound's chemical structure to its biological activity mathematically. mdpi.com | To predict the biological activity of this compound against various targets and guide structural modifications for improved efficacy. nih.gov |

| Ligand-Based Virtual Screening | Identifies novel active compounds based on the properties of known active ligands. nih.govnih.gov | To discover new biological targets and potential therapeutic applications by comparing its properties to other bioactive saponins. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Exploration of Undiscovered Biological Roles and Molecular Targets

While research is ongoing, the full spectrum of this compound's biological activities remains largely unexplored. Preliminary studies on related compounds and the plant sources from which it is isolated suggest several promising avenues for investigation.

Sterol glycosides, the class of compounds to which this compound belongs, have been noted for their potential involvement in complex cell-signaling mechanisms and as promising candidates for targeted cancer chemotherapy. arcjournals.org Furthermore, a structurally similar compound, proto-yamogenin, was predicted through molecular docking to have a high affinity for the COX-II receptor, indicating a potential anti-inflammatory role. researchgate.net Plants containing this saponin (B1150181), such as fenugreek and okra, have traditional uses and reported activities related to antidiabetic and hypocholesterolemic effects. nih.govresearchgate.net Future research will likely focus on validating these potential activities and identifying the specific molecular targets through which this compound exerts its effects.

Sustainable Sourcing and Production Strategies

As interest in this compound grows, developing sustainable and reliable sources is paramount. The compound has been identified in several plants, including Polygonatum kingianum, Abelmoschus esculentus (okra), Borassus flabellifer, and species of fenugreek. nih.govnih.govresearchgate.netplantaedb.com A key strategy for sustainability involves valorizing agricultural byproducts; for instance, the compound has been found in okra leaves, which are typically considered agricultural waste. nih.gov

Beyond direct extraction from plant sources, biotechnological approaches offer a promising path for sustainable production. dokumen.pub Plant cell culture and metabolic engineering techniques could be developed to produce this compound in controlled bioreactor environments. The use of elicitors—both biotic and abiotic—can stimulate the biosynthesis of secondary metabolites in plant cultures, potentially increasing yields significantly. dokumen.pubdokumen.pub Understanding the biosynthetic pathways, informed by transcriptomic and metabolomic studies, is the first step toward engineering microorganisms or plant systems for efficient, scalable, and environmentally friendly production. nih.gov

Q & A

Basic Research Questions

Q. What established analytical techniques are used for the structural characterization of Yamogenin 3-O-neohesperidoside?

- Methodological Answer : Structural elucidation typically employs a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, mass spectra (e.g., Figure 8 in ) can reveal fragmentation patterns (e.g., m/z 610 Da parent ion and daughter ions), while NMR (¹H, ¹³C, and 2D experiments) resolves stereochemistry and glycosidic linkages. High-resolution MS (HRMS) confirms molecular formulas (e.g., C27H30O16 for related flavonoid glycosides ).

Q. What in vitro models are commonly used to evaluate the biological activity of this compound?

- Methodological Answer : Antiplatelet aggregation assays (e.g., thrombin time elongation) and anti-inflammatory models (e.g., NF-κB pathway inhibition) are widely used. Studies often measure IC50 values using platelet-rich plasma or cell lines (e.g., endothelial cells) treated with inflammatory stimuli. For reproducibility, standardized protocols for thrombin time measurement and cytokine profiling (e.g., TNF-α, IL-6) are recommended .

Q. How is this compound isolated from natural sources?

- Methodological Answer : Isolation involves solvent extraction (e.g., ethanol/water mixtures), followed by chromatographic purification (e.g., silica gel, HPLC). Phytochemical workflows include TLC screening, fractionation via column chromatography, and final purification using reversed-phase HPLC. Structural validation via spectroscopic methods is critical to confirm purity and identity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from variations in experimental conditions (e.g., cell line specificity, dosage regimes). To address this, researchers should: